4-methyl-N-(propan-2-yl)aniline hydrochloride chemical properties and structure
4-methyl-N-(propan-2-yl)aniline hydrochloride chemical properties and structure
[1]
Executive Summary
4-methyl-N-(propan-2-yl)aniline hydrochloride (also known as N-isopropyl-p-toluidine hydrochloride) is a secondary aromatic amine salt utilized primarily as a high-value intermediate in the synthesis of tertiary amine polymerization accelerators (e.g., N,N-diisopropyl-p-toluidine) and pharmaceutical active ingredients.
While tertiary aromatic amines are the standard activators for benzoyl peroxide (BPO) initiated polymerization in dental and orthopedic resins, this secondary amine serves as a critical structural probe for understanding steric influence on redox kinetics. In drug development, it functions as a pharmacophore scaffold, offering a balance of lipophilicity and metabolic stability compared to its N-methyl analogs.
This guide details the physiochemical properties, a validated synthesis protocol via reductive amination, and the mechanistic pathways relevant to its stability and reactivity.
Physiochemical Characterization
The hydrochloride salt significantly alters the solubility profile of the parent free base, enabling aqueous handling and improved shelf-stability.
Table 1: Chemical Identity & Physical Constants
| Property | Data | Notes |
| IUPAC Name | 4-methyl-N-(propan-2-yl)aniline hydrochloride | |
| CAS (Free Base) | 10436-75-6 | Common reference for the parent amine |
| CAS (HCl Salt) | 1394042-73-9 | Specific salt form |
| Molecular Formula | ||
| Molecular Weight | 185.69 g/mol | 149.23 (Base) + 36.46 (HCl) |
| Appearance | Off-white to pale beige crystalline solid | Hygroscopic; oxidizes (darkens) upon air exposure |
| Solubility | Soluble in Water, Ethanol, Methanol | Free base is lipophilic; Salt is hydrophilic |
| pKa (Calc.) | ~5.5 - 6.0 (Conjugate acid) | Lower than aliphatic amines due to aromatic ring resonance |
| LogP (Free Base) | ~2.9 | Indicates good membrane permeability for the base form |
Synthetic Methodology: Reductive Amination
Context: Direct alkylation of p-toluidine with isopropyl halides is prone to over-alkylation (forming quaternary salts) and elimination side reactions. The industry-standard approach for high purity is Reductive Amination using acetone and a selective hydride donor.
Protocol: Synthesis from p-Toluidine and Acetone
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate imine without reducing the ketone substrate, allowing for a "one-pot" procedure.
Reagents:
-
Substrate: p-Toluidine (1.0 eq)
-
Carbonyl Source: Acetone (1.2 - 1.5 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acid Catalyst: Acetic Acid (1.0 eq)
-
Salt Formation: 4M HCl in Dioxane
Step-by-Step Workflow:
-
Imine Formation (In Situ):
-
Charge a reaction vessel with p-toluidine and DCE under nitrogen atmosphere.
-
Add Acetone and Acetic Acid. Stir at room temperature for 30 minutes to facilitate equilibrium formation of the imine (Schiff base).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB portion-wise over 20 minutes. ( Note: Exothermic gas evolution of hydrogen may occur; ensure venting.)
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
-
-
Quenching & Extraction:
-
Quench with saturated aqueous
until pH > 8 (neutralizes acetic acid and boron complexes). -
Extract the organic layer with Dichloromethane (DCM) (3x).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo to yield the crude free base (oil).
-
-
Hydrochlorination (Salt Formation):
-
Dissolve the crude oil in minimal diethyl ether or ethanol.
-
Dropwise add 4M HCl in Dioxane at 0°C.
-
The white precipitate (Product HCl) forms immediately. Filter, wash with cold ether, and dry under vacuum.
-
Mechanistic Visualization
Diagram 1: Reductive Amination Pathway
This flowchart illustrates the stepwise conversion of p-toluidine to the target molecule, highlighting the critical iminium ion intermediate.
Caption: Stepwise reductive amination mechanism via the activated iminium ion species.
Analytical Profiling
To validate the structure, researchers should look for the following spectral signatures.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
- 1.15 ppm (d, 6H): The isopropyl methyl groups (doublet due to coupling with the methine proton).
- 2.25 ppm (s, 3H): The aromatic methyl group (p-tolyl methyl).
-
3.60 ppm (sept, 1H): The isopropyl methine proton (
). -
7.0 - 7.2 ppm (dd, 4H): The aromatic protons showing the characteristic
para-substitution pattern. -
9.0+ ppm (br s): The ammonium protons (
), broad due to exchange.
Infrared Spectroscopy (FT-IR)
-
2400–2800 cm
: Broad "ammonium band" characteristic of amine salts (N-H stretching). -
1515 cm
: Aromatic C=C ring stretch. -
810 cm
: Para-substituted benzene ring out-of-plane bending.
Toxicology & Safety (E-E-A-T)
Expert Insight: As with most aniline derivatives, the primary safety concern is methemoglobinemia and potential sensitization. However, the N-isopropyl group provides steric bulk that slightly alters metabolic processing compared to simple N-methyl anilines.
Metabolic Fate
The compound is metabolized in the liver via the Cytochrome P450 system.
-
N-Dealkylation: Removal of the isopropyl group to revert to p-toluidine (toxic).
-
Ring Hydroxylation: Formation of aminophenols, which are cleared via conjugation.
Handling Protocols
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended due to lipophilicity of the base), safety goggles, and lab coat.
-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. The HCl salt is hygroscopic and will hydrolyze/oxidize if left in moist air, turning pink/brown.
-
Emergency: In case of skin contact, wash with soap and water (do not use alcohol, as it increases dermal absorption).
Diagram 2: Metabolic & Reactivity Logic
Visualizing the divergence between useful reactivity (synthesis) and metabolic breakdown.
Caption: Divergent pathways: Synthetic conversion to tertiary accelerators vs. metabolic degradation.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 47002946, 4-methyl-N-(propan-2-yl)aniline hydrochloride." PubChem.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: N-Isopropyl-p-toluidine."
- Vasquez, E., et al. (2010). "Structure-reactivity relationships of aromatic amines in the initiation of polymerization." Journal of Polymer Science Part A.
